molecular formula C10H3F9O2 B1310596 2,4,6-tris(trifluoromethyl)benzoic Acid CAS No. 25753-26-8

2,4,6-tris(trifluoromethyl)benzoic Acid

Cat. No.: B1310596
CAS No.: 25753-26-8
M. Wt: 326.11 g/mol
InChI Key: AQXAOQFYVRCSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-tris(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C10H3F9O2 and a molecular weight of 326.12 g/mol . This compound is characterized by the presence of three trifluoromethyl groups attached to the benzene ring at the 2, 4, and 6 positions, making it highly fluorinated. The trifluoromethyl groups impart unique chemical and physical properties to the compound, such as increased lipophilicity and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium followed by carbonation with carbon dioxide . The reaction proceeds as follows:

    Lithiation: 1,3,5-tris(trifluoromethyl)benzene is treated with n-butyllithium in an inert atmosphere to form the corresponding lithio derivative.

    Carbonation: The lithio derivative is then reacted with carbon dioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tris(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to the corresponding alcohol or aldehyde.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Products: Halogenated or nitrated derivatives of this compound.

    Reduction Products: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

    Oxidation Products: More oxidized forms of the compound, such as carboxylates or peroxides.

Scientific Research Applications

2,4,6-tris(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tris(trifluoromethyl)benzoic acid is primarily related to its ability to interact with biological molecules through hydrophobic interactions and hydrogen bonding. The trifluoromethyl groups increase the compound’s lipophilicity, allowing it to penetrate lipid membranes and interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and resistance to metabolic degradation compared to its analogs. These properties make it particularly valuable in applications requiring high-performance materials and pharmaceuticals.

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F9O2/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXAOQFYVRCSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454820
Record name 2,4,6-tris(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25753-26-8
Record name 2,4,6-Tris(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25753-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-tris(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-tris(trifluoromethyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2,4,6-tris(trifluoromethyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
2,4,6-tris(trifluoromethyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
2,4,6-tris(trifluoromethyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
2,4,6-tris(trifluoromethyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
2,4,6-tris(trifluoromethyl)benzoic Acid
Customer
Q & A

Q1: Considering the structure of 2,4,6-tris(trifluoromethyl)benzoic acid, what can be inferred about its potential stability and reactivity?

A1: The presence of three trifluoromethyl (-CF3) groups on the benzene ring significantly influences the properties of this compound.

  • Electron-withdrawing effect: The -CF3 groups are highly electronegative, withdrawing electron density from the benzene ring. This effect increases the acidity of the carboxylic acid group, making it a stronger acid compared to benzoic acid. [, ]
  • Steric hindrance: The bulky -CF3 groups create significant steric hindrance around the carboxylic acid group. This steric effect can hinder reactions involving the carboxylic acid group, potentially making it less reactive in certain nucleophilic substitutions or esterification reactions. [, ]

Q2: What kind of spectroscopic data would be helpful in characterizing this compound?

A2: Several spectroscopic techniques can provide valuable information about the structure and properties of this compound:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can confirm the presence and ratio of hydrogen and fluorine atoms in the molecule. ¹⁹F NMR, in particular, would be helpful in analyzing the environment and potential interactions of the -CF3 groups. [, ]
  • Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups, such as the carbonyl group (C=O) in the carboxylic acid and the C-F stretching vibrations from the -CF3 groups. [, ]
  • Mass Spectrometry (MS): MS can determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.